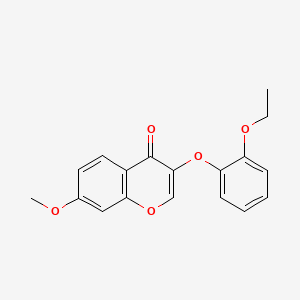

3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one

Descripción

3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one is a chromen-4-one derivative characterized by a 2-ethoxyphenoxy substituent at position 3 and a methoxy group at position 7. Chromen-4-ones (commonly known as flavones) are a class of polyphenolic compounds widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Propiedades

IUPAC Name |

3-(2-ethoxyphenoxy)-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-21-14-6-4-5-7-15(14)23-17-11-22-16-10-12(20-2)8-9-13(16)18(17)19/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYRVIUNXHOMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one typically involves the reaction of 2-ethoxyphenol with appropriate reagents to form the desired chromone structure. One common method includes the use of 2-ethoxyphenol and 1,2-dibromoethane in the presence of a phase-transfer catalyst and a mild dilute aqueous alkali . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for large-scale manufacturing. The use of phase-transfer catalysts and recrystallization methods are employed to achieve high purity and yield, making the process suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Ethoxyphenoxy)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromone structure to dihydrochromones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromones, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

The biological activity of 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one is attributed to its ability to interact with various molecular targets, leading to significant therapeutic effects. Its potential applications include:

-

Anticancer Activity

- Case Study: MCF-7 Breast Cancer Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

- Case Study: MCF-7 Breast Cancer Cells

-

Anti-inflammatory Effects

- Case Study: RAW 264.7 Macrophages

- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

- Case Study: RAW 264.7 Macrophages

-

Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Unique Characteristics

The uniqueness of 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one lies in its specific combination of functional groups, particularly the methoxy substitution on the phenolic ring. This substitution influences both its chemical behavior and biological activity, making it a compelling subject for further research in medicinal chemistry and related fields.

Mecanismo De Acción

The mechanism of action of 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound’s structure allows it to modulate these pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Lipophilicity vs. Hydroxyl groups (e.g., in HK) improve solubility but may shorten half-life due to rapid metabolism .

- Styryl groups (C3) enable extended conjugation, facilitating interactions with kinase domains .

Key Findings :

- Anti-Tumor Activity: HK’s hydroxyl and heptynyloxy groups enhance specificity for hepatocellular carcinoma cells, while the target compound’s ethoxyphenoxy group may favor different protein targets due to steric and electronic differences .

- Anti-Inflammatory Effects: Styryl derivatives (e.g., C3) inhibit pro-inflammatory cytokines (IL-6) by blocking NF-κB activation, a mechanism less likely in ethoxyphenoxy analogs due to reduced hydrogen-bonding capacity .

- Cytotoxicity : Bromine and dimethoxy substituents () correlate with apoptosis induction, suggesting halogenation as a strategy for enhancing cytotoxicity .

2.3 Physicochemical and Pharmacokinetic Considerations

- Solubility : The target compound’s logP is estimated to be higher than hydroxylated analogs (e.g., 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one), which may necessitate formulation adjustments for clinical use .

Actividad Biológica

3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, specifically the chromenone derivatives. Its unique structure, characterized by the presence of both ethoxy and methoxy groups, suggests potential biological activities, particularly in the fields of antioxidant , anti-inflammatory , and anticancer research. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one is , with a molar mass of approximately 302.32 g/mol. The compound's structure includes a chromenone backbone with substituents that enhance its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 302.32 g/mol |

| Chemical Class | Flavonoids |

| Solubility | Soluble in organic solvents |

The biological activity of 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress within cells. This is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, the compound may reduce inflammation and associated symptoms .

- Cytotoxicity Against Cancer Cells : Studies indicate that this compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins. This dual action could make it a promising candidate for cancer therapy .

Antioxidant Activity

Research has demonstrated that compounds similar to 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one possess significant antioxidant capabilities. For instance, a study found that derivatives with methoxy groups significantly enhanced radical scavenging activity compared to their counterparts lacking these groups .

Anti-inflammatory Studies

In vitro studies have shown that the compound effectively inhibits inflammatory markers in cell cultures treated with lipopolysaccharides (LPS). The inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was noted, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

In a series of experiments involving various human cancer cell lines (e.g., MDA-MB-231 for breast cancer), 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one exhibited notable cytotoxic effects. The IC50 values ranged significantly depending on the cell line, indicating varying degrees of sensitivity .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various chromenone derivatives against human cancer cell lines. The results showed that compounds structurally related to 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one had IC50 values ranging from 10 to 30 µM against MDA-MB-231 cells, indicating significant anticancer potential .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to control groups, further supporting its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-ethoxyphenoxy)-7-methoxy-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions or electrochemical C(sp³)-H activation. For example, chromone derivatives are often synthesized by reacting substituted chalcones (e.g., (E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one) with aromatic amines under optimized solvent conditions (e.g., acetonitrile/water mixtures) . Silica gel chromatography (petroleum ether/EtOAc gradients) is typically used for purification, achieving yields around 60–70% . Key factors include stoichiometric ratios of reactants, temperature control (e.g., 80°C for cyclization), and solvent polarity to stabilize intermediates.

Q. What spectroscopic techniques are essential for characterizing this chromen-4-one derivative?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, such as distinguishing the ethoxyphenoxy group at C3 and methoxy at C6. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1650 cm⁻¹ and ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELX programs) resolves crystal packing and π-π interactions . For purity assessment, HPLC with UV detection (λ ~270–310 nm for chromones) is recommended .

Q. What biological activities are associated with structurally similar flavones/chromones?

- Methodological Answer : Flavones exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their ability to chelate metals, scavenge free radicals, and modulate enzyme activity (e.g., kinase inhibition) . For instance, 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one derivatives show antioxidant activity via LDL oxidation inhibition . Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy) enhance bioactivity, while bulky substituents may reduce membrane permeability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as transition states in cyclization steps, to identify energy barriers and optimize catalysts . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Mycobacterium tuberculosis MtrA, where ethoxyphenoxy groups may occupy hydrophobic pockets . Pharmacokinetic properties (e.g., LogP, bioavailability) are assessable via SwissADME, guiding structural modifications for enhanced solubility or metabolic stability.

Q. What strategies address crystallographic disorders in chromen-4-one derivatives during X-ray refinement?

- Methodological Answer : SHELXL refinement tools (e.g., PART, SUMP) manage partial occupancy or disordered solvent molecules. For example, in mixed-crystal systems (e.g., 0.95C20H20O3·0.05C20H19ClO3), constraints on bond lengths/angles and anisotropic displacement parameters (ADPs) improve model accuracy . Twin refinement (TWIN/BASF commands) resolves overlapping reflections in twinned crystals. Validation metrics (R-factor <5%, data-to-parameter ratio >15) ensure reliability .

Q. How do solvent effects and substituent positioning influence electrochemical synthesis efficiency?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in C(sp³)-H activation, while protic solvents (e.g., ethanol) may protonate nucleophiles, reducing reactivity . Substituents at C3 (e.g., ethoxyphenoxy) direct regioselectivity via steric and electronic effects. Cyclic voltammetry (CV) identifies oxidation potentials, with methoxy groups at C7 lowering the energy barrier for electron transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.